molecular formula C13H18FNO2 B1453351 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol CAS No. 1258693-80-9

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol

Cat. No. B1453351
M. Wt: 239.29 g/mol
InChI Key: TUBMBDUWFXFNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol, also known as 4-FEP, is a compound belonging to the class of organic compounds known as piperidines. It is composed of a piperidine core with a 4-fluorophenoxy substituent at the 2-position. 4-FEP is an important synthetic intermediate for a variety of organic compounds and has been widely studied for its various applications in organic synthesis.

Scientific Research Applications

Antidepressant Activity

Research has explored the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors), incorporating structures similar to 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol. These compounds have shown fluoxetine-like antireserpine and anorexigenic activity in evaluations, indicating their potential in treating depression without affecting gross behavior (Kumar et al., 2004).

Biological Characterization for Neurological Disorders

A novel series based on the 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol template showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These compounds have potential applications in treating neurological disorders such as drug abuse, depression, and ADHD (Kharkar et al., 2009).

Material Science Applications

The compound and its derivatives have also been utilized in the synthesis of novel trisubstituted ethylenes for copolymerization with styrene. This research indicates the potential for developing new materials with specific properties (Schjerven et al., 2020).

Molecular Docking and Anticancer Potential

Further studies have synthesized derivatives for evaluation as anticancer agents, showcasing the broad applicability of 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol in drug design and pharmacological research (Rehman et al., 2018).

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBMBDUWFXFNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCOC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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